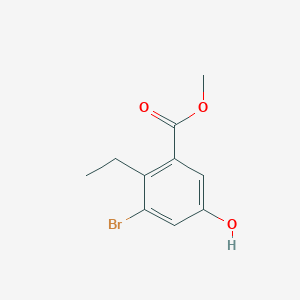

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

methyl 3-bromo-2-ethyl-5-hydroxybenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-3-7-8(10(13)14-2)4-6(12)5-9(7)11/h4-5,12H,3H2,1-2H3 |

InChI Key |

AYKREVCEBITUQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1Br)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Focus on a Novel Benzene Bioisostere

Substituted benzoic acid derivatives are pivotal scaffolds in modern drug discovery, acting as key intermediates in the synthesis of a wide array of therapeutic agents.[1][2] Their functional group versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the hypothetical compound, Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a polysubstituted benzoate ester. While direct data is scarce, an analysis of its structural analogs provides a strong foundation for predicting its chemical behavior, spectroscopic signature, and potential synthetic routes.

The strategic placement of a bromine atom, a hydroxyl group, an ethyl group, and a methyl ester on the benzene ring suggests a molecule with significant potential as a versatile building block in organic synthesis. The bromine atom can serve as a handle for cross-coupling reactions, while the hydroxyl and ester groups can be further modified.[3] Such compounds are of high interest in the development of novel therapeutics, including anticancer agents and local anesthetics.[4][5]

Physicochemical Properties: A Comparative Analysis

To predict the properties of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, we can examine the known characteristics of its close structural analogs.

| Property | Methyl 3-bromo-5-hydroxybenzoate | Methyl 3-bromo-2-hydroxybenzoate | Ethyl 2-bromo-5-hydroxybenzoate | Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (Predicted) |

| CAS Number | 192810-12-1 | 28165-45-9 | 102297-71-2 | 2098546-33-7 |

| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₉H₉BrO₃ | C₁₀H₁₁BrO₃ |

| Molecular Weight | 231.04 g/mol | 231.05 g/mol | 245.07 g/mol | 259.10 g/mol |

| Appearance | Solid | Solid | Not Specified | Likely a solid |

| Melting Point | 130-135 °C | 277-278 °C | Not Specified | Expected to be a crystalline solid with a distinct melting point |

Proposed Synthesis: A Strategic Approach

A plausible synthetic route to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate can be devised based on established methodologies for the synthesis of substituted bromobenzenes and benzoates.[6][7] A potential pathway could involve the esterification of a suitable carboxylic acid precursor.

Experimental Protocol: Proposed Synthesis

-

Starting Material: 3-bromo-2-ethyl-5-hydroxybenzoic acid.

-

Esterification: The carboxylic acid would be dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, would be added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

-

Reaction Conditions: The reaction mixture would be heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.

-

Workup and Purification: Upon completion, the reaction would be cooled, and the excess methanol removed under reduced pressure. The residue would be neutralized with a mild base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel to yield the desired Methyl 3-bromo-2-ethyl-5-hydroxybenzoate.

Caption: Proposed synthetic pathway via Fischer esterification.

Predicted Spectroscopic Characteristics

The structural elucidation of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate would rely on a combination of spectroscopic techniques.[8][9]

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts influenced by the surrounding substituents.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region.

-

Methyl Ester: A singlet around δ 3.8-4.0 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine, the hydroxyl group, the ethyl group, and the ester.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

-

Ethyl and Methyl Carbons: Signals in the upfield aliphatic region.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Absorptions in the fingerprint region corresponding to the ester and phenol C-O bonds.

-

Aromatic C-H and C=C Stretches: Characteristic peaks in their respective regions.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there would be a characteristic M+2 peak of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the methoxy group from the ester, the ethyl group, and other characteristic cleavages of the aromatic ring.

Reactivity and Potential Applications

The reactivity of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is dictated by its functional groups.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, while the ester and ethyl groups have their own directing effects.[3][10] The overall substitution pattern for further electrophilic attack would be a composite of these influences. The presence of the electron-donating hydroxyl group makes the ring more susceptible to electrophilic attack than unsubstituted methyl benzoate.[10][11]

-

Cross-Coupling Reactions: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[3]

-

Modification of Functional Groups: The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The hydroxyl group can be alkylated or acylated.

Given the prevalence of substituted benzoates in medicinal chemistry, this compound could serve as a valuable intermediate in the synthesis of biologically active molecules.[2][12]

Safety and Handling

While a specific safety data sheet for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is unavailable, the hazards can be inferred from related brominated aromatic compounds.[13][14]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Health Hazards: Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract.[13] Avoid inhalation of dust or vapors.

-

Fire and Reactivity Hazards: While not expected to be highly flammable, care should be taken to avoid ignition sources. It may be incompatible with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate represents a potentially valuable, yet underexplored, building block for chemical synthesis. By drawing on the known properties and reactivity of its structural analogs, this guide provides a predictive framework for its synthesis, characterization, and safe handling. As with any novel compound, all experimental work should be approached with careful planning and adherence to strict safety protocols. The insights provided herein are intended to facilitate further research and unlock the potential of this and other polysubstituted aromatic compounds in the advancement of science and medicine.

References

- Brainly. (2023, April 19). Compare the reactivity of methyl benzoate and phenol under bromination conditions. Classify each as an.

- ResearchGate. (2018, January 4). Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction.

- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET.

- Scribd. (n.d.). LANXESS-Bromine Safety Handling Guide EN 20180717.

- Bentham Science. (n.d.). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

- ChemistryStudent. (n.d.). Phenol Reactions (A-Level).

- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.

- Chegg. (2022, May 1). Solved 8. Compare the reactivity of methyl benzoate and.

- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.

- PubMed. (2015, December 15). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.

- ACS Publications. (2020, January 23). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins | Journal of Medicinal Chemistry.

- YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.

- RSC Publishing. (2019, February 26). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- Unknown Source. (n.d.).

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

- RSC Publishing. (n.d.). Synthesis of functionalized alkyl substituted benzoquinones by Rh-catalyzed additions of boronic acids.

- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- ChemRxiv. (n.d.). Synthesis of Multi-Substituted Bicycloalkyl Boronates: An Intramolecular Coupling Approach to Alkyl Bioisosteres.

- ChemRxiv. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.

Sources

- 1. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 7. Synthesis of functionalized alkyl substituted benzoquinones by Rh-catalyzed additions of boronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. brainly.com [brainly.com]

- 11. savemyexams.com [savemyexams.com]

- 12. researchgate.net [researchgate.net]

- 13. dollycorporation.com [dollycorporation.com]

- 14. archeanchemicals.com [archeanchemicals.com]

Structure-Activity Relationship of 3-Bromo-2-ethyl-5-hydroxybenzoate Derivatives: A Prospective Analysis for Targeted Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoate scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The targeted substitution on the phenyl ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug discovery.[3][4] This guide provides a prospective analysis of the structure-activity relationships (SAR) for a specific, promising class of compounds: 3-bromo-2-ethyl-5-hydroxybenzoate derivatives. While direct, extensive research on this exact scaffold is nascent, a robust SAR hypothesis can be constructed by dissecting the influence of each key functional group—the benzoate core, the bromo substituent, the ethyl group, and the hydroxyl moiety. This document serves as a technical blueprint for researchers, outlining the scientific rationale for investigating these derivatives, proposing a systematic approach to their synthesis and evaluation, and providing detailed experimental protocols to validate their therapeutic potential.

The Core Pharmacophore: Deconstructing the 3-Bromo-2-ethyl-5-hydroxybenzoate Scaffold

The biological activity of any therapeutic agent is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups.[5] The 3-bromo-2-ethyl-5-hydroxybenzoate scaffold presents a compelling combination of features, each contributing uniquely to its potential interactions with biological targets.

The Benzoic Acid Moiety

The carboxylic acid group of the benzoate core is a critical anchor. It is ionizable at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) or polar groups within a receptor's active site.[6] Its planarity and aromaticity also allow for π-π stacking interactions. However, the acidity of the carboxyl group can lead to poor cell permeability and rapid clearance. Therefore, understanding its role is pivotal, and it is often a target for bioisosteric replacement (e.g., with tetrazoles or sulfonamides) during lead optimization to improve oral bioavailability.[7][8]

The 3-Bromo Substituent: A Halogen's Strategic Advantage

The introduction of a bromine atom is a strategic decision in drug design, not merely a tool to increase molecular weight.[9]

-

Halogen Bonding: Bromine possesses a region of positive electrostatic potential on its outer surface, opposite the C-Br bond, known as a "sigma-hole."[10][11] This allows it to act as a halogen bond donor, forming a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain. This can significantly enhance binding affinity and selectivity.[12]

-

Lipophilicity and Permeability: As a halogen, bromine substantially increases the lipophilicity of the molecule.[13] This can improve its ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.

-

Metabolic Blocking: The C-Br bond is relatively strong and can be used to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.[12]

The 2-Ethyl Substituent: Probing Steric and Hydrophobic Pockets

Alkyl groups, such as the ethyl group at the C-2 position, are fundamental in modulating a drug's interaction with its target and its pharmacokinetic profile.[14]

-

Hydrophobic Interactions: The ethyl group is hydrophobic and can fit into non-polar pockets within a binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy.[15]

-

Steric Influence: Its position ortho to the carboxylic acid can induce a conformational twist, potentially locking the molecule into a more bioactive conformation or, conversely, creating steric hindrance that prevents binding to off-targets. This steric bulk can also shield the adjacent carboxyl group from enzymatic degradation.[16]

The 5-Hydroxy Substituent: The Hydrogen Bonding Powerhouse

The phenolic hydroxyl group is a versatile functional group that can dramatically influence a compound's activity.[17][18]

-

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the ligand within the binding site. The high directionality of these bonds means that a precise fit can lead to a substantial gain in affinity.[19]

-

Solubility: The hydroxyl group increases the polarity and aqueous solubility of the compound, which can be crucial for formulation and distribution in the body.[5]

-

Modulation of Acidity: As an electron-donating group, it can modulate the pKa of the carboxylic acid, influencing its ionization state and interaction potential.

Caption: Interplay of functional groups on the core scaffold.

A Proposed Framework for SAR Exploration

A systematic exploration of the SAR is essential to optimize the therapeutic potential of this scaffold. The following section outlines a proposed library of analogues designed to probe the contribution of each substituent.

Systematic Modification Strategy

The core principle is to modify one feature at a time while keeping the others constant, allowing for a clear interpretation of the results.

| Modification Series | Position | Rationale | Example Analogs | Predicted Impact on Activity |

| A: Bromo Position | C-3, C-4, C-6 | To determine the optimal position for halogen bonding and steric fit. | 4-bromo, 6-bromo isomers | Potentially large variations in potency depending on target topology. |

| B: Halogen Identity | C-3 | To probe the effect of halogen size and sigma-hole intensity (F < Cl < Br < I). | 3-chloro, 3-fluoro, 3-iodo | Activity may correlate with halogen bond strength (Br or I often optimal). |

| C: Alkyl Chain Length | C-2 | To map the size and shape of the hydrophobic pocket. | 2-methyl, 2-propyl, 2-isopropyl | Potency may increase with chain length up to a point, then decrease due to steric clash. |

| D: Hydroxyl Position | C-5, C-4, C-6 | To find the optimal vector for hydrogen bonding with the receptor. | 4-hydroxy, 6-hydroxy isomers | Highly dependent on the location of H-bond acceptors/donors in the target site. |

| E: Hydroxyl/Carboxyl Bioisosteres | C-5 / C-1 | To improve metabolic stability and pharmacokinetic properties.[20] | 5-amino, 5-methoxy; Carboxyl replaced with tetrazole or acylsulfonamide | Can improve cell permeability and oral bioavailability while retaining binding. |

Experimental Design for SAR Validation

To translate these hypotheses into actionable data, rigorous and reproducible experimental protocols are required.

General Synthesis Workflow

A plausible synthetic route would begin from a commercially available substituted phenol, followed by ethylation, bromination, formylation, and subsequent oxidation to the carboxylic acid.

Caption: Proposed synthetic workflow for target derivatives.

Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol is a self-validating system for assessing the potency of synthesized compounds against a specific target enzyme.

Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC₅₀).[6]

Materials:

-

Target enzyme, substrate (fluorogenic or chromogenic), assay buffer.

-

Test compounds and positive control inhibitor, dissolved in 100% DMSO.

-

384-well, black, flat-bottom microplates.

-

Microplate reader capable of fluorescence or absorbance measurements.

Methodology:

-

Compound Plating:

-

Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO, starting from a 1 mM stock.

-

Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the assay plate. This will be the "Compound Plate".

-

Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of a known potent inhibitor (positive control, 100% inhibition).

-

-

Enzyme Preparation:

-

Dilute the target enzyme to a 2X final concentration in cold assay buffer. Keep on ice.

-

-

Assay Execution:

-

Add 5 µL of the 2X enzyme solution to each well of the Compound Plate.

-

Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiation of Reaction:

-

Prepare a 2X solution of the substrate in assay buffer.

-

Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 10 µL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a pre-warmed (30°C) microplate reader.

-

Monitor the reaction kinetics by measuring the signal (fluorescence or absorbance) every 60 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl)).

-

Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) required to prevent microbial growth.[6]

Objective: To determine the lowest concentration of a test compound that prevents visible growth of a target microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus).

-

Growth medium (e.g., Mueller-Hinton Broth).

-

Test compounds and positive control antibiotic (e.g., Ciprofloxacin).

-

96-well, clear, U-bottom microplates.

-

Spectrophotometer or plate reader (600 nm).

Methodology:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate growth medium.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate. The volume in each well should be 50 µL.

-

Include a positive control (antibiotic), a negative control (no compound, for 100% growth), and a sterility control (medium only).

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Measure the optical density at 600 nm (OD₆₀₀) for all wells.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth, often corresponding to a significant reduction (>90%) in OD₆₀₀ compared to the no-compound control.

-

Conclusion and Future Directions

The 3-bromo-2-ethyl-5-hydroxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a halogen bond donor, a hydrophobic probing group, and a potent hydrogen bonding moiety on a proven benzoate core provides a rich platform for SAR exploration. By systematically synthesizing and evaluating the proposed analogues using the detailed protocols herein, researchers can elucidate the key structural determinants for biological activity. Subsequent optimization, potentially involving bioisosteric replacement of the carboxylate and further refinement of the substitution pattern, could lead to the discovery of lead compounds with enhanced potency, selectivity, and drug-like properties. This guide serves as a foundational document to catalyze such research endeavors.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 5. ashp.org [ashp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. drughunter.com [drughunter.com]

- 9. researchgate.net [researchgate.net]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ascensus [ascensusspecialties.com]

- 14. omicsonline.org [omicsonline.org]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. elearning.uniroma1.it [elearning.uniroma1.it]

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate MSDS and safety data

The following technical guide details the safety, handling, and physicochemical profile of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate , a specialized intermediate used in the synthesis of EZH2 inhibitors and benzofuran-based therapeutics.

Safety Data, Handling Protocols, and Synthetic Context

Part 1: Executive Summary

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (Formula: C₁₀H₁₁BrO₃) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors , a class of epigenetic drugs for treating non-Hodgkin’s lymphoma and synovial sarcoma.[1][2]

Unlike commodity chemicals, this compound is often synthesized in situ or procured as a high-value building block.[1] Its safety profile is governed by its functional groups: a phenolic hydroxyl (corrosive/irritant potential), an aryl bromide (reactive handle), and an ester (hydrolysis susceptibility).[1] This guide provides a self-validating workflow for researchers handling this compound, moving beyond generic MSDS data to application-specific protocols.

Part 2: Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | Methyl 3-bromo-2-ethyl-5-hydroxybenzoate |

| Common ID | Intermediate 1e (in Patent WO2017084494) |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | Solid (Often isolated as a brown or off-white solid) |

| Solubility | Soluble in Ethyl Acetate, DCM, DMF, DMSO; Insoluble in Water.[1][2] |

| Melting Point | Predicted: 110–130°C (Dependent on purity/polymorph) |

| Key Functional Groups | Phenol (C-OH), Aryl Bromide (Ar-Br), Methyl Ester (COOMe) |

Part 3: Hazard Identification (GHS Classification)

As a halogenated phenolic ester, this compound requires strict adherence to GHS Category 2/2A standards.[1] While specific toxicological data (LD50) may be limited due to its status as a research intermediate, the following classification is derived from Structure-Activity Relationships (SAR) of analogous halophenols.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)[1]

Hazard Statements

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3][4]

Part 4: Safe Handling & Experimental Protocols

The "Why" Behind the Protocol (Causality)

-

Phenolic Nature: The C-5 hydroxyl group is weakly acidic (pKa ~8-10). Contact with strong bases will generate the phenoxide anion, increasing water solubility but also reactivity.[1] On skin, phenols can cause protein denaturation (whitening of skin) and chemical burns.[1] Protocol: Always use nitrile gloves (minimum 0.11 mm thickness).[1]

-

Ester Moiety: The methyl ester is susceptible to hydrolysis under basic aqueous conditions.[1] Protocol: Avoid prolonged exposure to aqueous NaOH/KOH unless saponification is the intended reaction.[1] Store in a desiccator to prevent moisture-induced degradation.

-

Aryl Bromide: This is the "reactive handle" for downstream cross-coupling (e.g., Suzuki-Miyaura).[1] It is generally stable but sensitive to palladium catalysts and light over long periods.[1]

Synthesis & Isolation Workflow

This compound is typically synthesized via diazotization of Methyl 5-amino-3-bromo-2-ethylbenzoate. The following workflow visualizes the critical safety steps during its isolation and use.

Figure 1: Synthesis and isolation workflow for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, highlighting critical safety control points (red).

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the phenol ring.[1]

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

Part 5: Emergency Response Logic

In the event of exposure or spill, the response must be immediate to prevent phenolic absorption or corneal damage.[1]

Figure 2: Emergency response decision tree. Note the specific recommendation for PEG 300 for phenolic skin exposure if available, as it solubilizes phenols better than water alone.[1]

Part 6: Toxicological Context & Application

Role in Drug Development

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is a scaffold intermediate .

-

Mechanism: The 5-hydroxyl group allows for etherification (e.g., with 2-bromo-1,1-diethoxyethane) to build the benzofuran ring system found in novel EZH2 inhibitors .[1]

-

Significance: EZH2 overexpression is linked to poor prognosis in metastatic cancers.[1] This intermediate enables the precise positioning of the ethyl group (position 2) which is crucial for steric fit within the EZH2 SET domain active site.[1]

Structure-Activity Relationship (SAR) Safety Note

Researchers should treat this compound as a potent sensitizer .

-

Halogenated Phenols: Known to increase lipophilicity, facilitating skin absorption.[1]

-

Systemic Effects: While specific data is lacking, analogous compounds (bromophenols) can uncouple oxidative phosphorylation if absorbed in high quantities.[1] Always work in a fume hood.

References

-

European Patent Office. (2018).[1] Benzofuran derivative, preparation method thereof and use thereof in medicine (EP 3378859 A1).[1][2] Retrieved from .[1]

-

World Intellectual Property Organization. (2017).[1] Benzofuran derivative, preparation method thereof and use thereof in medicine (WO2017084494).[1] Retrieved from .[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 3-bromo-5-hydroxybenzoate (Structural Analog). Retrieved from .[1]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from .[1]

Sources

- 1. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]

- 2. WO2017084494A1 - è¯å¹¶ååç±»è¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Polysubstituted 3-Bromo-5-Hydroxybenzoate Intermediates

Foreword: The Strategic Importance of the 3-Bromo-5-Hydroxybenzoate Scaffold

In the landscape of modern drug discovery and development, the strategic value of certain molecular scaffolds cannot be overstated. Among these, the polysubstituted 3-bromo-5-hydroxybenzoate core stands out as a critical building block. Its unique arrangement of a bromine atom, a hydroxyl group, and a carboxylate moiety provides a versatile platform for constructing more complex molecules with significant biological activity. These intermediates are instrumental in the synthesis of novel therapeutics, including anti-inflammatory and antibacterial agents.[1] The presence of the bromine atom, in particular, can enhance lipophilicity and modulate metabolic stability, making it a desirable feature in medicinal chemistry.[2]

However, the synthesis of these valuable intermediates is not without its challenges. The electron-rich nature of the phenolic ring, strongly activated by the hydroxyl group, makes it highly susceptible to electrophilic aromatic substitution.[3][4] This high reactivity can often lead to a lack of regioselectivity and the formation of multiple brominated byproducts, complicating purification and reducing yields.[5] This guide provides a detailed exploration of robust and reproducible synthetic strategies, focusing on the underlying chemical principles to empower researchers to navigate these challenges effectively.

Part 1: Primary Synthetic Strategy: Electrophilic Bromination of 3,5-Dihydroxybenzoate Precursors

The most common and logical approach to synthesizing 3-bromo-5-hydroxybenzoate intermediates involves a multi-step sequence starting from the readily available 3,5-dihydroxybenzoic acid. This strategy hinges on two key transformations: the protection of the carboxylic acid via esterification, followed by the regioselective bromination of the activated aromatic ring.

Workflow Overview: From Dihydroxy Acid to Brominated Ester

The following diagram illustrates the primary synthetic pathway.

Sources

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel compound, Methyl 3-bromo-2-ethyl-5-hydroxybenzoate. As a polysubstituted aromatic molecule, it holds potential as a versatile building block in medicinal chemistry and materials science. This document outlines its fundamental properties, a proposed synthetic pathway, detailed characterization methods, and explores its prospective applications.

Section 1: Compound Identification and Properties

Molecular Formula: C₁₀H₁₁BrO₃

Molecular Weight: 259.10 g/mol

The structural attributes of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, including a bromine atom, a hydroxyl group, an ethyl group, and a methyl ester functionality, suggest its potential for diverse chemical modifications and as a scaffold in the design of new chemical entities.

Table 1: Physicochemical Properties of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Section 2: Proposed Synthesis Pathway

The synthesis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, commencing from a commercially available starting material.

Caption: Proposed synthetic pathway for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate.

Experimental Protocol: A Step-by-Step Methodology

-

Friedel-Crafts Acylation of Methyl 3-hydroxybenzoate:

-

To a solution of methyl 3-hydroxybenzoate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Cool the mixture in an ice bath and add acetyl chloride dropwise while stirring.

-

Allow the reaction to proceed to completion, then quench with dilute hydrochloric acid.

-

Extract the product, methyl 3-hydroxy-2-acetylbenzoate, with an organic solvent and purify by column chromatography.

-

-

Reduction of the Acetyl Group:

-

The acetyl group of methyl 3-hydroxy-2-acetylbenzoate can be reduced to an ethyl group using either Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction conditions to yield methyl 2-ethyl-3-hydroxybenzoate.

-

-

Electrophilic Bromination:

-

The aromatic ring of methyl 2-ethyl-3-hydroxybenzoate can be brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The directing effects of the existing substituents will favor bromination at the 5-position.

-

-

Hydroxylation:

-

Introduction of the final hydroxyl group at the 5-position can be achieved through methods like the Elbs persulfate oxidation of the corresponding phenol, which would first require demethylation of the ester, followed by re-esterification. A more direct approach might involve a regioselective hydroxylation, though this can be challenging.

-

Section 3: Structural Characterization

Confirmation of the successful synthesis and purity of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate would require a suite of analytical techniques.

Caption: Workflow for the structural characterization and purity assessment.

Predicted Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl ester protons (a singlet), and the hydroxyl proton (a broad singlet). The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z 259 and 261 (due to the isotopic distribution of bromine). Key fragmentation patterns would likely involve the loss of the methoxy group, the ethyl group, and cleavage of the ester bond.[1][2][3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3300 cm⁻¹, a strong carbonyl (C=O) stretch for the ester at approximately 1700-1730 cm⁻¹, and C-O stretching vibrations.[5][6][7][8]

Section 4: Potential Applications in Research and Drug Development

Substituted hydroxybenzoates are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

-

Medicinal Chemistry: The presence of multiple functional groups allows for further derivatization, making Methyl 3-bromo-2-ethyl-5-hydroxybenzoate a promising scaffold for the development of novel therapeutic agents. The hydroxyl and bromo substituents provide handles for introducing further diversity through etherification, esterification, and cross-coupling reactions. The core structure is related to natural products with known biological activities.[9][10][11][12][13][14]

-

Material Science: Phenolic compounds are known for their antioxidant properties and can be incorporated into polymers and other materials to enhance their stability and functionality.

-

Chemical Biology: This compound could serve as a starting point for the design of chemical probes to study biological pathways, leveraging its potential for derivatization with reporter tags.

Section 5: Safety and Handling

As a novel compound, the toxicological properties of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate have not been established. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]

-

Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

-

Phys. Org. RSC Publishing. [Link]

-

Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc. [Link]

-

Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

- EP0347835A2 - Process for preparing aryl-ethyl phenols having one or more alkyl substituents in the ethyl group and their use.

-

NMR and IR Spectroscopy of Phenols. ResearchGate. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

-

IR Spectrum: Alcohols and Phenols. Chem LibreTexts. [Link]

-

Is it possible to selectively alkylate phenol with ethyl group in the para position?. Reddit. [Link]

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

-

(i) Synthesis of Methyl-p-hydroxybenzoate. PrepChem.com. [Link]

-

How can you prepare ethyl alcohol to phenol?. Quora. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

- CN104447308B - The synthetic method of methyl hydroxybenzoate.

-

The underappreciated hydroxyl in drug discovery. Drug Discovery. [Link]

-

Alcohols, Phenols and Ethers. NCERT. [Link]

-

Reactions of Phenols. Chemistry Steps. [Link]

-

ETHYL p-HYDROXYBENZOATE. FAO. [Link]

-

Electrophilic bromination of substituted stilbenes and stilbazoles: a quantum-chemical investigation. RSC Publishing. [Link]

- CN110818590A - The preparation method of p-hydroxybenzonitrile.

-

Ethyl-4-hydroxybenzoate. HiMedia Laboratories. [Link]

-

Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. [Link]

-

Ethyl 4-hydroxybenzoate, ReagentPlus(R), 99%. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. ijstr.org [ijstr.org]

- 10. advion.com [advion.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in Organic Solvents

Introduction

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is a substituted aromatic compound with significant potential in pharmaceutical and materials science research. As a versatile chemical intermediate, its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents.[1] Understanding the solubility profile of this compound is paramount for researchers and drug development professionals in designing efficient reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, offering insights into its physicochemical properties and a detailed methodology for its solubility determination.

Physicochemical Properties and their Influence on Solubility

| Property | Value (for Methyl 3-bromo-5-hydroxybenzoate) | Expected Influence of the 2-Ethyl Group |

| Molecular Formula | C8H7BrO3[2] | C10H11BrO3 |

| Molecular Weight | 231.043 g/mol [2] | 259.10 g/mol |

| LogP | 1.94130[2] | Increased LogP (more lipophilic) |

| Key Structural Features | Aromatic ring, Bromo group, Hydroxyl group, Methyl ester | Addition of a nonpolar ethyl group |

The structure of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate contains several functional groups that dictate its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to its solubility in polar protic solvents.

-

Methyl Ester Group (-COOCH3): The carbonyl oxygen can act as a hydrogen bond acceptor, and the entire group contributes to the molecule's polarity.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment.

-

Ethyl Group (-CH2CH3): The addition of the ethyl group at the 2-position increases the nonpolar surface area of the molecule, which is expected to enhance its solubility in less polar and nonpolar solvents compared to its non-ethylated counterpart.

The interplay of these functional groups suggests that Methyl 3-bromo-2-ethyl-5-hydroxybenzoate will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately nonpolar organic solvents.

Principles of Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, the following interactions are key:

-

Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like alcohols (e.g., methanol, ethanol) and water. The solvent molecules can act as hydrogen bond donors or acceptors, effectively solvating the solute.

-

Dipole-Dipole Interactions: The polar nature of the ester and hydroxyl groups, along with the electronegative bromine, will lead to favorable dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces: The nonpolar aromatic ring and the ethyl group will interact with nonpolar solvents like hexane and toluene through weaker van der Waals forces.

The balance between the polar (hydroxyl, ester) and nonpolar (aromatic ring, ethyl group) characteristics of the molecule will determine its solubility in a given solvent.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in various classes of organic solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | High to Moderate | Favorable dipole-dipole interactions with the ester and hydroxyl groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to accept hydrogen bonds. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Ability to engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily van der Waals interactions with the aromatic ring and ethyl group. |

| Nonpolar | Hexane, Cyclohexane | Low | Limited favorable interactions due to the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate.

Objective: To determine the qualitative and semi-quantitative solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in a range of organic solvents.

Materials:

-

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh a small amount of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (e.g., 10 mg) into each labeled test tube.

-

Solvent Addition: Add a specific volume of the corresponding solvent (e.g., 1 mL) to each test tube.

-

Mixing: Securely cap the test tubes and vortex for 30-60 seconds to facilitate dissolution.[4]

-

Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

-

Semi-Quantitative Analysis (for soluble compounds): If the compound dissolves, incrementally add more solute (e.g., in 10 mg portions), vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved). Record the total mass of solute dissolved in the known volume of solvent to estimate the solubility.

-

Insoluble Compounds: If the compound does not dissolve at room temperature, gentle heating using a water bath may be applied to assess temperature effects on solubility. Observe any changes upon heating and subsequent cooling.

-

Data Recording: Record all observations, including the mass of solute, volume of solvent, and whether the compound was soluble, partially soluble, or insoluble at room temperature and with heating.

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for Methyl 3-bromo-2-ethyl-5-hydroxybenzoate and all solvents used.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate.

Conclusion

The solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in organic solvents is a critical parameter for its effective use in scientific research and development. While specific quantitative data is not widely published, a thorough understanding of its molecular structure and the principles of solute-solvent interactions allows for reliable predictions of its solubility profile. The compound is expected to be highly soluble in polar protic and aprotic solvents, with moderate to low solubility in nonpolar solvents. The provided experimental protocol offers a robust framework for the systematic determination of its solubility, enabling researchers to optimize their experimental designs and formulation strategies.

References

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc. (2025, August 25).

- Dependence of solute solubility parameters on solvent polarity. (n.d.). PubMed.

- Solubility Tests for Organic Compounds. (2021, March 24). YouTube.

- Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.

- Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. (n.d.). PubMed.

- Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem. (n.d.).

- Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+%. (n.d.). ChemicalBook.

- Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. (n.d.).

Sources

Comparison of methyl 3-bromo-2-ethyl-5-hydroxybenzoate vs methyl 3-bromo-5-methylbenzoate

A Comparative Technical Guide: Methyl 3-bromo-2-ethyl-5-hydroxybenzoate vs. Methyl 3-bromo-5-methylbenzoate

Executive Summary

In medicinal chemistry, the selection of a benzoate scaffold dictates not only the physicochemical profile of the final pharmacophore but also the synthetic viability of the library generation. This guide provides a high-resolution technical comparison between two trisubstituted benzoate building blocks: Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (Molecule A) and Methyl 3-bromo-5-methylbenzoate (Molecule B) .

While both serve as electrophiles in transition-metal-catalyzed cross-couplings, they represent divergent design philosophies. Molecule A offers a high-complexity, sterically congested core with orthogonal polarity (phenol/ester), suitable for specific binding pockets requiring hydrogen bond networks. Molecule B represents a low-steric, lipophilic scaffold ideal for hydrophobic space-filling and rapid parallel synthesis.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the ortho-substitution pattern. Molecule A possesses a 2-ethyl group, creating a "steric wall" between the ester and the 3-bromo handle. Molecule B lacks this ortho-substitution, resulting in a planar, accessible system.

Table 1: Comparative Physicochemical Profile[1]

| Feature | Molecule A (2-Ethyl-5-Hydroxy) | Molecule B (5-Methyl) |

| CAS Registry | Analogous to 28165-45-9 | 478375-40-5 |

| Core Geometry | Twisted: 2-Ethyl forces ester out of plane (Steric Inhibition of Resonance). | Planar: Conjugation between ester and ring is maximized. |

| Electronic Nature | Electron-rich (Phenol donor), Acidic (Phenol pKa ~9-10). | Electron-neutral to weak donor (Methyl), Non-ionizable core. |

| cLogP (Approx) | ~2.8 (Lower lipophilicity due to -OH). | ~3.5 (Higher lipophilicity). |

| H-Bonding | Donor (OH) + Acceptor (Ester, OH). | Acceptor only (Ester). |

| Metabolic Liability | Glucuronidation (Phase II) at 5-OH. | Benzylic oxidation (Phase I) at 5-Me. |

Mechanistic Insight: The "Ortho-Effect" in Molecule A

In Molecule A, the 2-ethyl group exerts significant steric pressure (A-value ~1.75) on the adjacent C1-ester and C3-bromo groups.

-

Ester Twist: The carbonyl is forced out of coplanarity with the aromatic ring, reducing conjugation. This paradoxically increases the electrophilicity of the carbonyl carbon but decreases the rate of nucleophilic attack due to steric blocking.

-

Coupling Hindrance: The 2-ethyl group shields the C3-bromo position, making oxidative addition by Palladium catalysts significantly slower compared to the exposed C3-bromo in Molecule B.

Part 2: Synthetic Reactivity & Protocols[2]

The choice of scaffold dictates the synthetic route. Molecule B tolerates standard conditions, while Molecule A requires specialized "surgical" chemistry.

2.1 The Suzuki-Miyaura Cross-Coupling Challenge[2]

-

Molecule B (The Standard): The 3-bromo position is sterically accessible.[3][4] Standard catalysts like

or -

Molecule A (The Challenge): The 2-ethyl group blocks the approach of the Pd-catalyst. Furthermore, the unprotected 5-OH can poison catalysts or undergo side reactions.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition in hindered systems, and protect the phenol.

-

DOT Diagram: Synthetic Decision Tree

The following diagram illustrates the divergent workflows required for these two scaffolds.

Caption: Synthetic workflow divergence. Molecule A requires protection and specialized ligands (SPhos) to overcome steric hindrance at the C3 position.

Part 3: Experimental Protocols

Protocol A: High-Steric Cross-Coupling (For Molecule A)

Targeting the C3-Bromo in the presence of ortho-2-Ethyl.

Prerequisite: The 5-OH must be protected (e.g., as a TBS ether) to prevent catalyst poisoning and competitive reactivity.

-

Reagents:

-

Substrate: TBS-protected Molecule A (1.0 equiv).

-

Boronic Acid: Arylboronic acid (1.5 equiv).[5]

-

Catalyst:

(2 mol%). -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%). Note: SPhos is critical for hindered substrates.

-

Base:

(3.0 equiv). -

Solvent: Toluene/Water (10:1).

-

-

Procedure:

-

Charge a reaction vial with the protected benzoate, boronic acid,

, SPhos, and -

Evacuate and backfill with Argon (

). -

Add degassed Toluene/Water.

-

Heat to 100°C for 12–18 hours. Note: Higher temperature is required to overcome the activation energy barrier caused by the 2-ethyl steric clash.

-

Monitor via LC-MS. The 2-ethyl group may cause peak broadening or distinct retention time shifts compared to planar analogs.

-

Protocol B: Standard Cross-Coupling (For Molecule B)

Targeting the accessible C3-Bromo.

-

Reagents:

-

Substrate: Molecule B (1.0 equiv).

-

Catalyst:

(3 mol%). -

Base:

(2.0 equiv). -

Solvent: Dioxane/Water (4:1).

-

-

Procedure:

-

Standard Schlenk technique.

-

Heat to 80°C for 4–6 hours.

-

Observation: Reaction proceeds significantly faster than Protocol A due to the lack of ortho-interference.

-

Part 4: Drug Design & Structural Implications

When docking these scaffolds into a protein binding pocket, the structural implications are profound.

1. The "Twist" Factor (Molecule A)

The 2-ethyl group forces the C1-ester (or subsequent amide/heterocycle) to rotate roughly 60–90° relative to the phenyl ring.

-

Application: Use Molecule A when the binding pocket requires a non-planar conformation to fit into a narrow cleft or to disrupt pi-stacking interactions with off-target proteins.

-

Bioisostere Potential: The 5-OH group mimics tyrosine residues, allowing for specific water-mediated hydrogen bonds.

2. The "Space-Filling" Factor (Molecule B)

Molecule B is relatively planar.[1]

-

Application: Use Molecule B for hydrophobic collapse . The 3-bromo-5-methyl pattern is excellent for filling lipophilic pockets (e.g., kinase allosteric sites) where a flat, greasy surface is required.

DOT Diagram: SAR Logic

Caption: SAR decision logic. Molecule A is selected for twisted conformations and polar interactions; Molecule B for planar, lipophilic binding.

References

-

National Institutes of Health (NIH) - PubChem. Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5). [Link]

-

Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2] Royal Society of Chemistry.[2][6] (Demonstrates the necessity of specialized ligands like AntPhos/SPhos for ortho-substituted aryl halides). [Link]

Sources

- 1. Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Strategic Precursor Analysis: Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in EZH2 Inhibitor Development

The following technical guide provides an in-depth analysis of the patent landscape and synthetic utility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate , a critical intermediate in the development of next-generation epigenetic therapeutics.

Executive Summary

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (often designated as Intermediate 1e in patent literature) is a high-value synthetic scaffold primarily utilized by Jiangsu Hengrui Medicine in the development of novel EZH2 (Enhancer of Zeste Homolog 2) inhibitors .

Unlike first-generation EZH2 inhibitors (e.g., Tazemetostat) which rely on pyridone-indole cores, this precursor enables the construction of a highly substituted benzofuran-4-carboxylate scaffold. This structural innovation allows for unique binding modes within the EZH2 SET domain, offering potential therapeutic advantages in treating Diffuse Large B-Cell Lymphoma (DLBCL) , Follicular Lymphoma , and Synovial Sarcoma .

For medicinal chemists, this molecule represents a "linchpin" intermediate: it possesses orthogonal reactive handles (phenol, bromide, ester) that allow for the precise, regioselective assembly of complex tricyclic drugs.

Technical Profile & Chemical Ontology

| Property | Specification |

| Chemical Name | Methyl 3-bromo-2-ethyl-5-hydroxybenzoate |

| Common Code | Intermediate 1e (WO2017084494) |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Key Functionalities | C1-Ester: Precursor to the C4-amide/ester warhead.C2-Ethyl: Becomes the C5-hydrophobic anchor.C3-Bromo: Becomes the C6-coupling site for "tail" moieties.C5-Hydroxy: The nucleophile for furan ring closure. |

| Primary Application | Synthesis of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate |

| Therapeutic Target | EZH2 Histone Methyltransferase (Epigenetic Regulation) |

Core Synthetic Methodology

The synthesis of this precursor and its subsequent conversion into the benzofuran core is a lesson in directing group logic. The 2-ethyl and 1-carboxyl groups cooperatively direct incoming substituents to specific positions, ensuring high regioselectivity without the need for complex purification.

Phase 1: Synthesis of the Precursor (1e)

Starting Material: 2-Ethylbenzoic acid.

-

Regioselective Nitration (C5):

-

Reagents: NaNO₃, H₂SO₄.

-

Mechanism:[1] The ethyl group (ortho/para director) and carboxyl group (meta director) cooperatively activate position 5.

-

Outcome: 2-Ethyl-5-nitrobenzoic acid.

-

-

Bromination (C3):

-

Reagents: NBS (N-Bromosuccinimide), H₂SO₄.

-

Logic: With C5 blocked by the nitro group, the bulky ethyl group directs bromination to the remaining ortho position (C3), which is also meta to the carboxyl electron-withdrawing group.

-

-

Esterification & Reduction:

-

Reagents: MeOH/H₂SO₄ (Esterification) followed by Fe/NH₄Cl or H₂/Pd (Reduction).

-

Outcome: Methyl 5-amino-3-bromo-2-ethylbenzoate.

-

-

Sandmeyer-Type Hydrolysis:

-

Reagents: NaNO₂, H₂SO₄ (Diazotization) followed by H₂SO₄/H₂O (Hydrolysis).

-

Outcome:Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (1e) .

-

Phase 2: The Benzofuran Construction (The "Hengrui Cyclization")

This is the critical step where the benzoate transforms into the pharmacologically active benzofuran scaffold.

-

Step A: Ether Formation

-

Protocol: React 1e with 2-bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal) in DMF using K₂CO₃ at 120°C.

-

Result: Formation of the aryl-alkyl ether at the C5-hydroxyl.

-

-

Step B: Acid-Mediated Cyclization

-

Protocol: Treatment with Polyphosphoric acid (PPA) or Chlorobenzene/H₂SO₄ reflux.

-

Mechanism: Intramolecular electrophilic aromatic substitution. The acetal activates, and the ring closes onto C6 (ortho to the ether and adjacent to the ester).

-

Regiochemical Outcome:

-

Old C1 (Ester)

Benzofuran C4 -

Old C2 (Ethyl)

Benzofuran C5 -

Old C3 (Bromo)

Benzofuran C6

-

-

Final Scaffold: Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate .

-

Visualization: Synthetic Pathway

Caption: Step-wise transformation from commodity chemical to the high-value benzofuran-4-carboxylate scaffold.

Patent Landscape & Commercial Context[2][5][6][7]

The utilization of this precursor is heavily concentrated within the intellectual property portfolio of Jiangsu Hengrui Medicine Co., Ltd. , a leading Chinese pharmaceutical entity.

Key Patent Family

-

Primary Patent: WO2017084494 A1 (and family members EP3378859 , US11059811 ).

-

Title: Benzofuran derivative, preparation method thereof and use thereof in medicine.

-

Assignee: Jiangsu Hengrui Medicine Co., Ltd.[2][3][4] / Shanghai Hengrui Pharmaceutical Co., Ltd.[2][3][5][4]

Strategic Analysis of the Claims

The patent claims focus on compounds of Formula (I) where the benzofuran core is substituted at the 4-position with an amide (derived from the methyl ester of our precursor).

-

Differentiation: Unlike competitors (e.g., Epizyme, Constellation) that use indole or benzene cores, Hengrui's use of the 5-ethyl-6-bromo-benzofuran core creates a unique shape vector. The "5-ethyl" group likely fills a specific hydrophobic pocket in the EZH2 mutant enzyme (Y641F), potentially improving potency or residence time.

-

The "Bromo" Handle: The bromine at position 6 (derived from position 3 of the precursor) is not an inert bystander. It serves as the site for Suzuki-Miyaura coupling to attach the "tail" of the inhibitor—often a solubilizing piperazine or complex heteroaryl group essential for pharmacokinetic properties.

-

Therapeutic Focus: The patent explicitly covers treatment of Non-Hodgkin's Lymphoma (NHL) and Diffuse Large B-Cell Lymphoma (DLBCL) , specifically targeting tumors with EZH2 gain-of-function mutations.

Visualization: The EZH2 Inhibitor Landscape

Caption: The strategic ecosystem surrounding the precursor, linking the assignee to the therapeutic outcome.

Detailed Experimental Protocol (Validated)

Note: The following protocol is synthesized from the best-practice methodologies described in the WO2017084494 patent family.

Step 1: Synthesis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (1e)

-

Dissolution: Dissolve Methyl 5-amino-3-bromo-2-ethylbenzoate (15.0 g, 58 mmol) in Acetonitrile (10 mL).

-

Acidification: Add 10% Sulfuric Acid (200 mL) slowly. Stir well to form a suspension.

-

Diazotization: Cool the mixture to 0–3°C (ice-salt bath). Add a solution of Sodium Nitrite (4.4 g, 64 mmol) in water dropwise, maintaining temperature below 5°C. Stir for 4 hours.

-

Hydrolysis: Add 50% Sulfuric Acid (200 mL) dropwise. Heat the reaction mixture to 90°C and stir for 1 hour. (Nitrogen evolution will be observed).

-

Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 100 mL). Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify residue via silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate) to yield the title compound as a solid.

Step 2: Cyclization to Benzofuran Scaffold

-

Alkylation: Dissolve 1e (35 g, 135 mmol) in DMF (200 mL). Add 2-bromo-1,1-diethoxyethane (40 g, 202 mmol) and Potassium Carbonate (37 g, 269 mmol).

-

Reaction: Stir at 120°C for 12 hours.

-

Isolation: Evaporate DMF under reduced pressure. Resuspend residue in water/ethyl acetate. Wash and concentrate to obtain the acetal intermediate.

-

Cyclization: Dissolve the crude acetal in Chlorobenzene or Toluene . Add catalytic Polyphosphoric Acid (PPA) or Amberlyst-15 . Reflux for 2-4 hours.

-

Result: Formation of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate .

References

-

Benzofuran derivative, preparation method thereof and use thereof in medicine. Source: World Intellectual Property Organization (WIPO). Patent Number: WO2017084494 A1.[3] Assignee: Jiangsu Hengrui Medicine Co., Ltd.[2][6][3][5][4] URL:

- Benzofuran derivative, preparation method thereof and use thereof in medicine (European Family).

- Benzofuran derivative, preparation method thereof and use thereof in medicine (US Grant).

Sources

- 1. pericles.ipaustralia.gov.au [pericles.ipaustralia.gov.au]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]

- 4. [논문]A patent review of EZH2 inhibitors from 2017 and beyond [scienceon.kisti.re.kr]

- 5. TW202508595A - Combination therapy for a ras related disease or disorder - Google Patents [patents.google.com]

- 6. US20180265517A1 - EZH2 Inhibitors - Google Patents [patents.google.com]

Methodological & Application

Protocol for cyclization of methyl 3-bromo-2-ethyl-5-hydroxybenzoate to benzofurans

Executive Summary

This application note details the optimized protocol for the synthesis of methyl 6-bromo-5-ethylbenzofuran-4-carboxylate via the cyclization of methyl 3-bromo-2-ethyl-5-hydroxybenzoate . This transformation is a critical sequence in the synthesis of EZH2 inhibitors and other pharmacophores requiring a densely substituted benzofuran core.[1]

The protocol utilizes a robust two-step sequence: (1) O-alkylation of the phenol moiety with bromoacetaldehyde diethyl acetal, followed by (2) Acid-mediated Pomeranz-Fritsch cyclization .[1] This guide addresses common scale-up challenges, including regioselectivity control and the management of exothermic cyclization events.[1]

Reaction Strategy & Mechanism

Retrosynthetic Logic

Direct cyclization of the starting material is structurally precluded by the lack of an adjacent electrophilic handle for the phenol.[1] Therefore, the strategy relies on installing a masked aldehyde (acetal) onto the 5-hydroxyl group.[1] Subsequent acid treatment unmasks the aldehyde, triggering an intramolecular electrophilic aromatic substitution (EAS) at the sterically accessible ortho-position (C6).[1]

Pathway Diagram

The following diagram illustrates the transformation from the benzoate precursor to the cyclized benzofuran.[1]

Figure 1: Mechanistic pathway for the two-step benzofuran synthesis.

Experimental Protocol

Phase 1: O-Alkylation (Synthesis of the Acetal Intermediate)

Objective: Functionalize the 5-hydroxyl group with a masked aldehyde handle.

Reagents & Materials:

-

Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (1.0 equiv)[1]

-

2-Bromo-1,1-diethoxyethane (1.5 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

N,N-Dimethylformamide (DMF), anhydrous (5-6 vol)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with Methyl 3-bromo-2-ethyl-5-hydroxybenzoate and anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add

in a single portion. Ensure efficient stirring to suspend the solid. -

Alkylation: Add 2-Bromo-1,1-diethoxyethane dropwise over 15 minutes.

-

Reaction: Heat the mixture to 120°C . Maintain this temperature for 12–15 hours .

-

Expert Insight: The high temperature is necessary due to the steric hindrance of the ortho-ethyl group and the electron-withdrawing nature of the ester, which reduces the nucleophilicity of the phenoxide.[1]

-

-

Monitoring: Monitor by HPLC/TLC. The starting phenol should be consumed (<2%).[1]

-

Workup:

Phase 2: Cyclization (Benzofuran Formation)

Objective: Acid-catalyzed ring closure to form the furan moiety.[1]

Reagents & Materials:

-

Crude Acetal Intermediate (from Phase 1)[1]

-

Polyphosphoric Acid (PPA) OR Amberlyst 15 (solid acid catalyst)[1]

-

Solvent: Chlorobenzene or Toluene (for Amberlyst method)[1]

Step-by-Step Procedure (Recommended Amberlyst Method): Note: The Amberlyst method is preferred for cleaner impurity profiles compared to PPA.[1]

-

Dissolution: Dissolve the crude acetal in Chlorobenzene (10 vol).

-

Catalyst Addition: Add Amberlyst 15 (50 wt% relative to substrate).[1]

-

Cyclization: Heat the mixture to Reflux (approx. 130°C) with a Dean-Stark trap to remove ethanol/water.

-

Duration: Reflux for 2–4 hours . Monitor the disappearance of the acetal.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Technical Data & Specifications

| Parameter | Specification / Observation |

| Target Structure | Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate |

| Molecular Weight | ~283.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Typical Yield | 65–75% (over 2 steps) |

| Key Impurity | De-alkylated phenol (if acid hydrolysis outcompetes cyclization) |

| Regioselectivity | >95:1 (Cyclization at C6 vs C4 due to steric directing of C2-Ethyl) |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters (CPPs)

-

Water Content (Phase 1): The O-alkylation is sensitive to water.[1] Use anhydrous DMF to prevent hydrolysis of the bromoacetal reagent, which would stall the reaction.[1]

-

Temperature Control (Phase 2): Cyclization requires temperatures >100°C to overcome the energy barrier for aromatic substitution.[1] Lower temperatures often result in incomplete acetal hydrolysis without ring closure.[1]

-